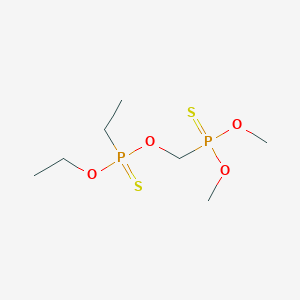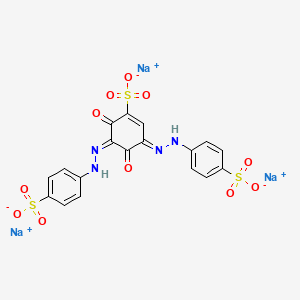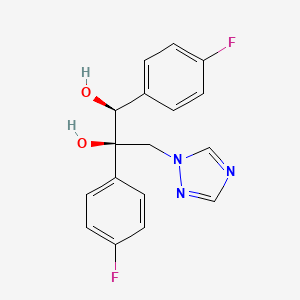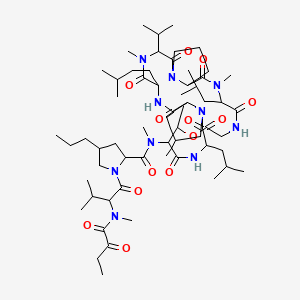
Mycoplanecin D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mycoplanecin D is a potent anti-tuberculosis antibiotic that has garnered significant attention due to its unique biosynthesis and mode of action. It is part of the mycoplanecin family, which includes several compounds known for their efficacy against Mycobacterium tuberculosis . This compound is characterized by its unusual biosynthetic pathway and its ability to target the DNA polymerase III sliding clamp (DnaN), making it a promising candidate for tackling multidrug-resistant tuberculosis .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of mycoplanecin D involves a complex biosynthetic pathway that includes the incorporation of rare homo-amino acids and 4-alkylprolines . The biosynthetic gene cluster for this compound was identified through genome mining using bait genes from the 4-methylproline pathway . The synthesis involves multiple enzymes that catalyze the formation of the unusual building blocks, such as L-homo-leucine, L-homonorleucine, and (2S,4R)-4-ethylproline .
Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the biosynthetic pathway for large-scale production. The use of genetically engineered microorganisms to produce this compound is a promising approach, as it allows for the efficient and sustainable production of this compound .
化学反应分析
Types of Reactions: Mycoplanecin D undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for the biosynthesis and modification of the compound, allowing it to achieve its potent anti-tuberculosis activity.
Common Reagents and Conditions: The biosynthesis of this compound involves the use of specific enzymes and cofactors that facilitate the formation of its unique structure . Common reagents used in these reactions include various amino acids, coenzyme A derivatives, and specific enzymes that catalyze the formation of the unusual building blocks .
Major Products Formed: The major products formed from the biosynthesis of this compound include the compound itself and its derivatives, which exhibit varying degrees of anti-tuberculosis activity . These derivatives are formed through the incorporation of different amino acids and modifications to the core structure of this compound .
科学研究应用
Mycoplanecin D has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying complex biosynthetic pathways and enzyme-catalyzed reactions . In biology, this compound is used to investigate the mechanisms of antibiotic resistance and the development of new anti-tuberculosis drugs . In medicine, it holds promise as a potent treatment for multidrug-resistant tuberculosis, offering a new avenue for combating this challenging disease . In industry, the production of this compound through genetically engineered microorganisms represents a sustainable approach to antibiotic production .
作用机制
Mycoplanecin D exerts its effects by targeting the DNA polymerase III sliding clamp (DnaN) in Mycobacterium tuberculosis . This unique mode of action allows it to inhibit the replication of the bacterial DNA, effectively killing the bacteria and preventing the spread of infection . The binding of this compound to DnaN is facilitated by the presence of three (2S,4R)-4-methylproline moieties, which play a crucial role in target binding and metabolic stability .
相似化合物的比较
Mycoplanecin D is unique among similar compounds due to its unusual biosynthetic pathway and its potent anti-tuberculosis activity . Similar compounds include griselimycins, which also target the DNA polymerase III sliding clamp but exhibit different structural features and biosynthetic pathways . The presence of rare homo-amino acids and 4-alkylprolines in this compound distinguishes it from other antibiotics and contributes to its superior efficacy against multidrug-resistant tuberculosis .
Conclusion
This compound is a remarkable compound with significant potential in the fight against multidrug-resistant tuberculosis. Its unique biosynthetic pathway, potent anti-tuberculosis activity, and promising applications in various scientific fields make it a valuable subject of study and development. Continued research and optimization of its production methods will pave the way for its use as a powerful antibiotic in the future.
属性
CAS 编号 |
89355-38-4 |
|---|---|
分子式 |
C62H104N10O13 |
分子量 |
1197.5 g/mol |
IUPAC 名称 |
N-methyl-1-[3-methyl-2-[methyl(2-oxobutanoyl)amino]butanoyl]-4-propyl-N-[4,11,19,26-tetramethyl-6-(3-methylbutyl)-15,25-bis(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C62H104N10O13/c1-19-22-41-30-47(72(33-41)62(84)51(38(11)12)68(17)60(82)48(73)20-2)59(81)69(18)52-40(14)85-49(74)31-63-53(75)45(28-36(7)8)66(15)58(80)44-23-21-26-70(44)61(83)50(37(9)10)67(16)56(78)42(25-24-34(3)4)64-54(76)46-29-39(13)32-71(46)57(79)43(27-35(5)6)65-55(52)77/h34-47,50-52H,19-33H2,1-18H3,(H,63,75)(H,64,76)(H,65,77) |
InChI 键 |
HRDISPWDYCZRCY-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CC(N(C1)C(=O)C(C(C)C)N(C)C(=O)C(=O)CC)C(=O)N(C)C2C(OC(=O)CNC(=O)C(N(C(=O)C3CCCN3C(=O)C(N(C(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(C)C)C)CCC(C)C)C)C(C)C)C)CC(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


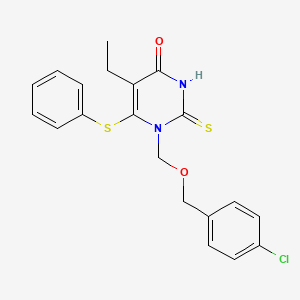
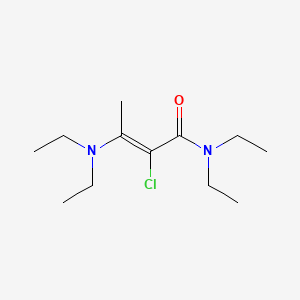
![Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B12680270.png)
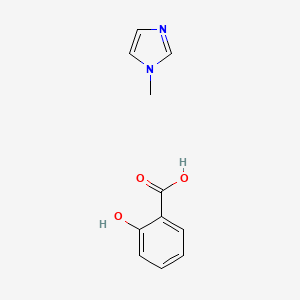

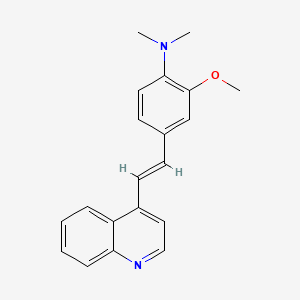

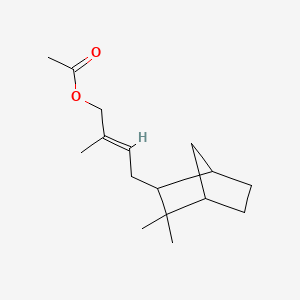
![N-[2-[(2-Cyano-4-nitrophenyl)azo]-5-[(phenylmethyl)amino]phenyl]acetamide](/img/structure/B12680300.png)

